An In-depth Technical Guide to the Chemical Properties of 3-Heptyn-1-ol
An In-depth Technical Guide to the Chemical Properties of 3-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Heptyn-1-ol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate in organic synthesis.
Core Chemical Properties and Data
3-Heptyn-1-ol is a versatile bifunctional molecule, incorporating both a hydroxyl group and a carbon-carbon triple bond. This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its distinct reactivity is primarily attributed to the nucleophilicity of the hydroxyl group and the ability of the alkyne moiety to undergo various addition and coupling reactions.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Heptyn-1-ol is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O | [2] |
| Molecular Weight | 112.17 g/mol | [2] |
| CAS Number | 14916-79-1 | [2] |
| IUPAC Name | Hept-3-yn-1-ol | [2] |
| Appearance | Colorless to yellow transparent liquid | Chem-Impex |
| Boiling Point | 80-82 °C at 15 mmHg | Chem-Impex |
| Density | 0.920 g/mL at 25 °C | Chem-Impex |
| Refractive Index (n20/D) | 1.456 | Sigma-Aldrich |
| Flash Point | 74 °C (165.2 °F) | Sigma-Aldrich |
| Storage Temperature | 0-8 °C | Chem-Impex |
| Solubility | Slightly soluble in water | Inferred from structure |
| pKa (predicted) | 14.33 ± 0.10 | ChemicalBook |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 3-Heptyn-1-ol. The following is a summary of available spectroscopic information.
| Spectrum Type | Data Availability and Key Features | Source |
| ¹H NMR | Spectrum available. Key signals are expected for the hydroxyl proton, methylene groups adjacent to the hydroxyl and the alkyne, the ethyl group at the other end of the alkyne, and the terminal methyl group. | [3] |
| ¹³C NMR | Spectrum available. Characteristic signals for the sp-hybridized carbons of the alkyne are a key feature, along with signals for the carbon bearing the hydroxyl group and the aliphatic carbons. | [2] |
| Infrared (IR) | Spectrum available. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol. A weak absorption around 2200-2260 cm⁻¹ corresponds to the C≡C triple bond stretch. | [4] |
| Mass Spectrometry (MS) | Spectrum available. The molecular ion peak (M⁺) would be expected at m/z = 112. Fragmentation patterns would likely involve loss of water and cleavage adjacent to the hydroxyl group and the alkyne. | [4] |
Synthesis and Reactivity
3-Heptyn-1-ol is a valuable intermediate in organic synthesis due to the reactivity of its two functional groups.[1] It can be synthesized through various methods, with a common approach being the nucleophilic attack of a pentynyl anion on an electrophilic two-carbon synthon like ethylene oxide.
Synthetic Pathway Overview
A plausible and widely used method for the synthesis of 3-Heptyn-1-ol involves the reaction of a 1-pentynyl Grignard reagent with ethylene oxide. This reaction efficiently forms the carbon skeleton and introduces the primary alcohol functionality in a single step.
Caption: Synthetic pathway for 3-Heptyn-1-ol.
Experimental Protocol: Synthesis of 3-Heptyn-1-ol
The following is a representative experimental protocol for the synthesis of 3-Heptyn-1-ol, adapted from established procedures for similar alkynols.
Materials:
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1-Pentyne
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Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF)
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Ethylene oxide
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
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Formation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place the ethylmagnesium bromide solution in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add 1-pentyne dropwise to the Grignard solution. After the addition is complete, allow the mixture to warm to room temperature and stir for one hour to ensure the complete formation of 1-pentynylmagnesium bromide.
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Reaction with Ethylene Oxide: Cool the solution of the 1-pentynylmagnesium bromide back to 0 °C. Add a solution of ethylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 3-Heptyn-1-ol.
Applications in Synthesis
3-Heptyn-1-ol serves as a versatile intermediate for the synthesis of a variety of organic compounds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The alkyne can undergo reactions such as hydrogenation to the corresponding alkene or alkane, hydration to a ketone, and various coupling reactions.
